molecular formula C11H16ClN3O2 B223092 N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride CAS No. 171565-02-9

N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride

Cat. No. B223092
CAS RN: 171565-02-9
M. Wt: 257.72 g/mol
InChI Key: JFDUTQANNMBZGH-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride, commonly known as NABBN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrosamide derivative that has been shown to have diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of NABBN is not fully understood. It is believed to act through multiple pathways, including the modulation of signaling pathways, the induction of apoptosis, and the inhibition of inflammation. NABBN has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
NABBN has been shown to have diverse biochemical and physiological effects. It induces apoptosis and inhibits cell proliferation in cancer cells. It also inhibits the production of pro-inflammatory cytokines and reduces neuroinflammation. NABBN protects neurons from oxidative stress and reduces neurodegeneration. It has been shown to have a high affinity for DNA, and it can form covalent adducts with DNA, leading to DNA damage.

Advantages and Limitations for Lab Experiments

NABBN has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. It has been shown to have diverse biological activities, making it a useful tool for studying various biological processes. However, NABBN also has some limitations. It can form covalent adducts with DNA, leading to DNA damage, which can be a concern for some experiments. It also has a short half-life in vivo, which can limit its effectiveness in some animal models.

Future Directions

There are several future directions for the study of NABBN. One direction is to elucidate the mechanism of action of NABBN. Although some pathways have been identified, the exact mechanism of action is not fully understood. Another direction is to investigate the potential of NABBN as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the development of new derivatives of NABBN with improved properties and reduced toxicity could lead to the discovery of new drugs for various diseases.

Synthesis Methods

The synthesis of NABBN involves the reaction of 4-nitrosoaniline with 4-aminobutylamine in the presence of hydrochloric acid. The reaction leads to the formation of NABBN as a monohydrochloride salt. The synthesis method is relatively simple, and the yield of the product is high. The purity of the product can be improved by recrystallization.

Scientific Research Applications

NABBN has been widely used in scientific research due to its unique properties. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NABBN induces apoptosis and inhibits cell proliferation in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. NABBN has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It protects neurons from oxidative stress and reduces neuroinflammation.

properties

CAS RN

171565-02-9

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

N-(4-aminobutyl)-N-nitrosobenzamide;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c12-8-4-5-9-14(13-16)11(15)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2;1H

InChI Key

JFDUTQANNMBZGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CCCCN)N=O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCCCN)N=O.Cl

synonyms

N-(4-amino-1-butyl)-N-nitrosobenzamide
N-ABNO-benzamide

Origin of Product

United States

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